

Technical Hazard Assessment: 2,2-Diethyl-1-pentanol

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Compound of Interest

Compound Name: 2,2-Diethyl-1-pentanol

CAS No.: 14202-62-1

Cat. No.: B082163

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CAS: 26904-64-3 | Formula: C₉H₂₀O Content Type: Technical Whitepaper Audience: Research Scientists, Toxicologists, and Process Safety Engineers[1]

Part 1: Executive Summary & Core Directive

2,2-Diethyl-1-pentanol is a highly branched primary nonyl alcohol isomer.[1] While often grouped generically with "isononanol," its specific quaternary structure at the C2 position confers unique physicochemical and metabolic properties that distinguish it from linear C9 alcohols.

The Critical Hazard: Unlike linear alcohols which are rapidly oxidized and utilized as energy substrates, the gem-diethyl substitution at the beta-position (C2) creates a metabolic bottleneck. This steric bulk hinders initial oxidation by Alcohol Dehydrogenase (ADH) and, more critically, the resulting acid metabolite is resistant to beta-oxidation, potentially leading to accumulation or diversion to alternative elimination pathways (glucuronidation).

Immediate Safety Alert: This compound is a Category 1 Eye Damaging Agent. Irreversible corneal opacity can occur upon exposure. Standard safety glasses are insufficient; chemical

splash goggles and face shields are mandatory for handling neat fluids.

Part 2: Physicochemical Identity[2]

Property	Value	Technical Context
Molecular Structure	2,2-Diethyl substitution on a pentanol backbone.[1]	Creates a "neo"-type structure with a quaternary carbon adjacent to the hydroxyl methylene group.[1]
Molecular Weight	144.25 g/mol	High lipophilicity (Log Kow > 3.0 estimated).[1][2]
Physical State	Colorless Liquid	Viscosity is higher than n-nonanol due to branching.[1][2]
Boiling Point	~190–200°C (Est.)	Low volatility at STP, but vapor pressure rises significantly >60°C.
Flash Point	> 75°C (Est.)[1][2]	Combustible (Class IIIA).[1] Not flammable under GHS, but poses fire risk if heated.
Solubility	< 0.5 g/L in Water	Hydrophobic; partitions strongly into lipid bilayers (dermal absorption risk).[1][2]

Part 3: Toxicological Profile & Mechanism

GHS Classification & Acute Hazards

Based on read-across from structurally related branched C9 alcohols and specific ECHA notifications:

- Skin Irritation (Category 2): Causes moderate inflammation and erythema upon prolonged contact. The solvent action strips dermal lipids, compromising the stratum corneum.
- Serious Eye Damage (Category 1): CRITICAL HAZARD. The amphiphilic nature allows rapid penetration of the corneal epithelium, causing protein denaturation and stromal haze.

- STOT-SE (Category 3): Respiratory irritation.[3] Inhalation of mists or high-temperature vapors triggers mucosal inflammation.

Deep Dive: Metabolic Fate & Pharmacokinetics

This section details the mechanistic difference between this isomer and linear alcohols.[2]

The "Quaternary Carbon" Blockade:

- Phase I Oxidation: The primary hydroxyl group (-CH₂OH) is oxidized by ADH to an aldehyde, and subsequently by ALDH to 2,2-diethylpentanoic acid.[2]
 - Kinetic Note: The bulky ethyl groups at C2 sterically hinder the active site of ADH, likely resulting in a slower

compared to n-nonanol. This prolongs the residence time of the parent alcohol, extending CNS depressant effects (solvent narcosis).
- Beta-Oxidation Failure: Normal fatty acids undergo beta-oxidation, where hydrogen is removed from the alpha-carbon (C2).
 - Mechanism: In 2,2-diethylpentanoic acid, the alpha-carbon is quaternary (bonded to two ethyls, one propyl, and the carboxyl).[2] It has zero hydrogens.
 - Consequence: Beta-oxidation is chemically impossible. The metabolite cannot enter the mitochondrial energy cycle directly.
- Elimination Route: The body must rely on Phase II conjugation (glucuronidation) or omega-oxidation (P450-mediated oxidation at the terminal methyl group) to make the molecule water-soluble for renal excretion.

Visualization: Metabolic Blockade Pathway[2]

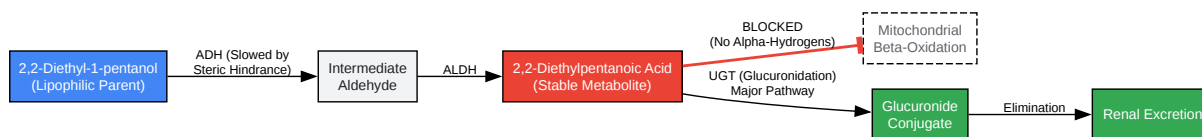


Figure 1: Metabolic fate of 2,2-Diethyl-1-pentanol showing the beta-oxidation blockade.

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[1][2]

Part 4: Self-Validating Safety Protocols Exposure Assessment Workflow

Do not rely solely on odor thresholds, which are often unreliable for high-molecular-weight alcohols.[1][2] Use this workflow to validate containment.

Protocol: Surrogate Monitoring for Vapor/Mist

- Target: Total Volatile Organic Compounds (TVOC).
- Instrument: Photoionization Detector (PID) with a 10.6 eV lamp.
 - Why: The ionization potential of C9 alcohols is ~9.5-10.0 eV, making them detectable by standard 10.6 eV lamps.
- Validation Step:
 - Measure background TVOC in the hood/lab.
 - Open a vial of **2,2-diethyl-1-pentanol** inside the hood.[1]
 - Place PID probe at the sash opening.
 - Pass Criteria: Reading must remain at background levels (< 0.5 ppm delta). If reading spikes, containment is insufficient.

Handling & PPE Matrix

Hazard Zone	Required PPE	Engineering Control
Benchtop (Small Scale)	Nitrile gloves (0.11mm, change every 15 min), Chemical Splash Goggles.[1][2]	Fume Hood (Face velocity > 0.5 m/s).[1]
Process/Heating	Butyl Rubber gloves (0.7mm), Face Shield + Goggles, Chem-resistant apron.[1][2]	Local Exhaust Ventilation (LEV) or Closed System.[1]
Spill Cleanup	Type A (Organic Vapor) Respirator + Full Tyvek Suit.[1][2]	Absorb with vermiculite; do not use combustible materials (sawdust).[1]

Part 5: Environmental Fate

- Biodegradability: Expected to be inherently biodegradable but may fail "readily biodegradable" windows due to branching (steric hindrance affects microbial enzymatic access).
- Aquatic Toxicity: Toxic to aquatic life with long-lasting effects. The high Log Kow suggests potential for bioconcentration in aquatic organisms if release is continuous.
- Disposal: Must be incinerated in a permitted hazardous waste facility. Do not discharge to sewer systems; the surfactant properties can disrupt wastewater treatment biomass.

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